![molecular formula C14H21N3O3 B14247412 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide CAS No. 251456-58-3](/img/structure/B14247412.png)
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxyamino group, and a benzamide moiety. These functional groups contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)benzoyl chloride with 5-amino-5-oxopentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce amines.
Scientific Research Applications
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzamide moiety can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzamide: Lacks the hydroxyamino and oxopentyl groups, making it less versatile in chemical reactions.
N-(5-hydroxyamino-5-oxopentyl)benzamide: Lacks the dimethylamino group, which reduces its nucleophilicity.
4-(dimethylamino)-N-(2-hydroxyethyl)benzamide: Contains a shorter hydroxyalkyl chain, affecting its reactivity and interactions.
Uniqueness
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide is unique due to the presence of both the dimethylamino and hydroxyamino groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups allows it to participate in a wide range of reactions and makes it a valuable compound in scientific research.
Properties
CAS No. |
251456-58-3 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide |
InChI |
InChI=1S/C14H21N3O3/c1-17(2)12-8-6-11(7-9-12)14(19)15-10-4-3-5-13(18)16-20/h6-9,20H,3-5,10H2,1-2H3,(H,15,19)(H,16,18) |
InChI Key |
RMDLUKIPISOZHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


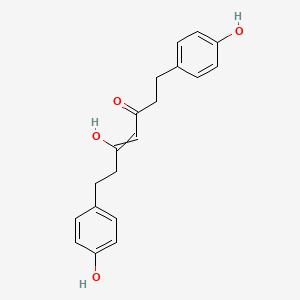
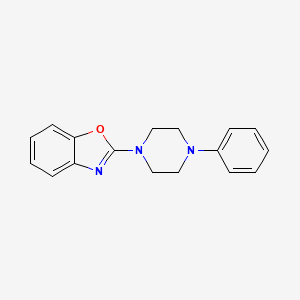
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
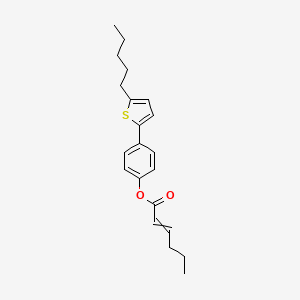

![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
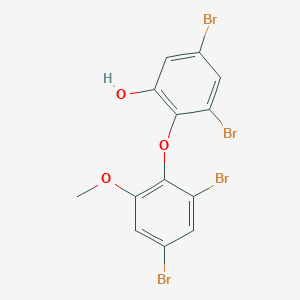
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
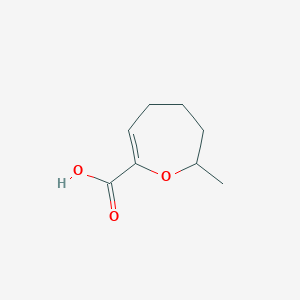
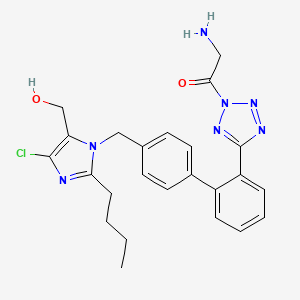
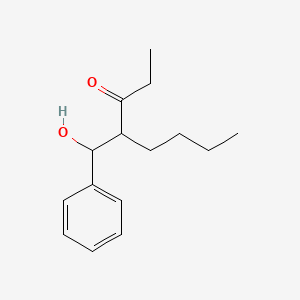

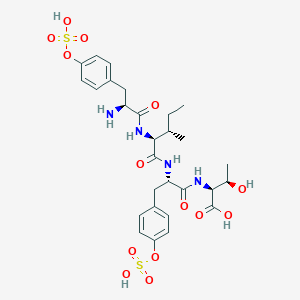
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
